2-(1-Chloroethyl)-1H-benzimidazole hydrochloride
CAS No.: 108244-38-8
Cat. No.: VC11686712
Molecular Formula: C9H10Cl2N2
Molecular Weight: 217.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108244-38-8 |
---|---|
Molecular Formula | C9H10Cl2N2 |
Molecular Weight | 217.09 g/mol |
IUPAC Name | 2-(1-chloroethyl)-1H-benzimidazole;hydrochloride |
Standard InChI | InChI=1S/C9H9ClN2.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,1H3,(H,11,12);1H |
Standard InChI Key | VEMHLLGFNBAHSQ-UHFFFAOYSA-N |
SMILES | CC(C1=NC2=CC=CC=C2N1)Cl.Cl |
Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzimidazole backbone fused to a benzene and imidazole ring, with a chloroethyl group (-CH2Cl) at the 2-position. The hydrochloride salt formation occurs via protonation of the imidazole nitrogen, improving solubility. X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.1982 Å, b = 9.4513 Å, c = 14.0485 Å, and β = 102.440°, forming infinite chains along the b-axis .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 108244-38-8 |
Molecular Formula | C₉H₁₀Cl₂N₂ |
Molecular Weight | 217.09 g/mol |
IUPAC Name | 2-(1-Chloroethyl)-1H-benzimidazole; hydrochloride |
SMILES | CC(C1=NC2=CC=CC=C2N1)Cl.Cl |
PubChem CID | 17139089 |
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.85–3.10 ppm correspond to the chloroethyl group’s methylene protons, while aromatic protons resonate between δ 7.20–7.80 ppm .
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FT-IR: Stretching vibrations at 740 cm⁻¹ (C-Cl) and 3400 cm⁻¹ (N-H) confirm functional groups .
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UV-Vis: Absorption maxima at 265 nm (π→π* transitions) and 310 nm (n→π*) align with conjugated aromatic systems .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution or condensation reactions. A patented method involves reacting 3-amino-4-methylaminobenzoic acid hydrochloride with chloroacetyl chloride in dimethylformamide (DMF), followed by cyclization and salt formation :
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Outcome | Yield |
---|---|---|---|
1 | 3-Amino-4-methylaminobenzoic acid + chloroacetyl chloride in DMF (50°C, 2h) | Intermediate formation | 85.5% |
2 | Ethyl acetate precipitation, pH adjustment (NaOH) | Crude 2-chloromethyl-1H-benzimidazole | 87.7% |
3 | HCl treatment | Hydrochloride salt formation | 99%+ purity |
This route emphasizes cost-effectiveness and scalability, utilizing readily available starting materials .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (water, DMSO) but limited solubility in nonpolar solvents (hexane). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmospheres .
Crystallographic Insights
The infinite chain structure observed via X-ray diffraction is stabilized by N-H···Cl hydrogen bonds (2.89 Å) and π-π stacking (3.45 Å interplanar distance) . These interactions influence the compound’s solid-state reactivity and dissolution kinetics.
Biological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives inhibit microbial growth by targeting DNA gyrase and topoisomerase IV. In vitro assays demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Kinase Inhibition
Kinase profiling reveals selective inhibition of EGFR (IC₅₀ = 0.45 µM) and VEGFR-2 (IC₅₀ = 1.2 µM), suggesting antiangiogenic applications.
Pharmacological Applications
Drug Development
The compound serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antimicrobial agents. Structural modifications at the chloroethyl group enhance target specificity .
Agricultural Chemistry
Benzimidazole derivatives are employed as fungicides in crop protection. Field trials show 90% efficacy against Botrytis cinerea at 500 ppm.
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